molecular formula C11H13N3 B11082183 2,3,6-Trimethylquinoxalin-5-amine

2,3,6-Trimethylquinoxalin-5-amine

Cat. No.: B11082183
M. Wt: 187.24 g/mol
InChI Key: OGTWTLPLALIUQZ-UHFFFAOYSA-N
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Description

2,3,6-Trimethylquinoxalin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₃N₃. It is a derivative of quinoxaline, which is known for its wide range of biological and pharmacological properties. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trimethylquinoxalin-5-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,6-Trimethylquinoxalin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6-Trimethylquinoxalin-5-amine involves its interaction with various molecular targets. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s biological effects are mediated through its interaction with cellular enzymes and receptors, influencing pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trimethylquinoxalin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2,3,6-trimethylquinoxalin-5-amine

InChI

InChI=1S/C11H13N3/c1-6-4-5-9-11(10(6)12)14-8(3)7(2)13-9/h4-5H,12H2,1-3H3

InChI Key

OGTWTLPLALIUQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(N=C2C=C1)C)C)N

Origin of Product

United States

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